Azido-PEG12-NHS ester

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

Azido-PEG12-NHS ester (CAS: 1108750-59-9; 1610796-02-5; 2363756-50-5) is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a terminal azide group, a PEG12 spacer comprising twelve ethylene oxide repeat units, and an N-hydroxysuccinimide (NHS) ester moiety. The compound possesses a molecular formula of C₃₁H₅₆N₄O₁₆ and a monodisperse molecular weight of 740.8 g/mol.

Molecular Formula C31H56N4O16
Molecular Weight 740.801
CAS No. 1108750-59-9; 1610796-02-5; 2363756-50-5
Cat. No. B2901763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-NHS ester
CAS1108750-59-9; 1610796-02-5; 2363756-50-5
Molecular FormulaC31H56N4O16
Molecular Weight740.801
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2
InChIKeyJSNJRDFOCXNHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azido-PEG12-NHS Ester (CAS 1108750-59-9) Procurement Guide: Specifications, Properties, and Selection Rationale for Heterobifunctional PEG Linkers


Azido-PEG12-NHS ester (CAS: 1108750-59-9; 1610796-02-5; 2363756-50-5) is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a terminal azide group, a PEG12 spacer comprising twelve ethylene oxide repeat units, and an N-hydroxysuccinimide (NHS) ester moiety . The compound possesses a molecular formula of C₃₁H₅₆N₄O₁₆ and a monodisperse molecular weight of 740.8 g/mol . It is commercially available at ≥95% purity for research applications and functions as a dual-reactivity linker enabling both copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) via the azide terminus and covalent amide bond formation with primary amines via the NHS ester .

Azido-PEG12-NHS Ester: Why Generic Substitution with Shorter PEG Linkers or Alternative Bifunctionals Compromises Conjugation Outcomes


Generic substitution among PEG-based heterobifunctional linkers is not scientifically valid because PEG spacer length exerts a quantifiable, non-linear effect on conjugate pharmacokinetics and linker cleavage efficiency. In antibody-drug conjugate (ADC) studies evaluating PEG-glucuronide-MMAE linkers with discrete ethylene oxide units ranging from PEG8 to PEG24, PEG8 was identified as the minimum threshold length required to avoid accelerated plasma clearance; below this length, clearance increased significantly, narrowing the therapeutic window [1]. Similarly, in branched linker ADC systems, insertion of a PEG4 fragment following the branching point altered cytotoxic potency by an order of magnitude—the 'long' DAR 6 ADC matched heterogeneous conjugate activity while the 'short' DAR 6 ADC was substantially less potent, attributable to steric hindrance effects on lysosomal linker cleavage [2]. These findings demonstrate that PEG length is not a tunable variable without consequence; substitution of a PEG12 spacer with shorter alternatives (PEG4, PEG8) or non-PEG linkers will alter steric accessibility, enzymatic cleavage kinetics, and in vivo clearance profiles in ways that cannot be predicted without experimental validation.

Azido-PEG12-NHS Ester: Quantitative Evidence for Differentiated Performance Relative to Shorter PEG and Non-PEG Linkers


PEG12 Spacer Exceeds the PEG8 Threshold for Slowed Plasma Clearance in ADC Conjugates

In a systematic evaluation of PEG-glucuronide-MMAE linkers with discrete ethylene oxide unit lengths from PEG0 to PEG24 conjugated to antibodies at DAR 8, PEG8 was identified as the minimum threshold length required to avoid accelerated plasma clearance [1]. Azido-PEG12-NHS ester, with 12 ethylene oxide units, exceeds this established PEG8 threshold by 50% in repeat units, placing it in the regime where clearance is minimized relative to shorter PEG linkers [1]. Conjugates with PEG lengths ≥8 units exhibited reduced plasma clearance compared to those with shorter PEG chains, with PEG12 specifically identified as the optimal length for efficient, homogeneous DAR 8 conjugates under consideration for ADC development [1]. This threshold effect—where clearance is not linearly proportional to PEG length but exhibits a discrete step change at PEG8—means that substituting a PEG12 linker with PEG4 or PEG6 would not produce a proportional change in pharmacokinetics but would instead shift the conjugate into a high-clearance regime.

Antibody-Drug Conjugates Pharmacokinetics Linker Optimization

PEG12 Spacer Delivers Higher Conjugation Yield Compared to Shorter Ethylene Glycol Linkers

Studies examining the effect of oligoethylene glycol linker length on conjugation yield between brush PEG polymers and proteins demonstrated a positive correlation: increasing linker length correlated with improvements in conjugation yield [1]. Linear PDS-PEG linkers with longer oligoethylene glycol spacers achieved higher conjugation yields than any tested shorter variants, establishing that extended PEG spacer length directly enhances reaction efficiency [1]. The PEG12 spacer of Azido-PEG12-NHS ester provides twelve ethylene oxide repeat units, which according to this structure-activity relationship would be expected to confer higher conjugation efficiency relative to analogous linkers with shorter PEG chains (e.g., PEG4-NHS ester or PEG8-NHS ester).

Bioconjugation Efficiency Protein-Polymer Conjugates Linker Design

LogP = -1.7 Quantifies High Hydrophilicity for Aqueous Bioconjugation Compatibility

Azido-PEG12-NHS ester exhibits a calculated octanol-water partition coefficient (LogP) of -1.7, a quantitative measure confirming its strongly hydrophilic character . This value is substantially lower (more hydrophilic) than many conventional small-molecule linkers lacking PEG spacers, which typically possess LogP values >0 and can introduce problematic hydrophobicity into conjugates [1]. In the context of antibody-drug conjugates and PROTAC development, hydrophilic linkers represent a validated strategy to mask or reduce the inherent hydrophobicity of cytotoxic payloads and positively impact physical stability and in vivo performance [1].

Hydrophilicity Solubility PROTAC Linkers

Azide-NHS Dual Reactivity Enables Orthogonal Two-Step Bioconjugation Not Achievable with Mono-Functional NHS-PEG Reagents

Azido-PEG12-NHS ester incorporates two distinct reactive termini with orthogonal chemistries: an NHS ester for covalent amide bond formation with primary amines (proteins, amine-modified oligonucleotides) and an azide group capable of undergoing CuAAC with terminal alkynes or SPAAC with DBCO/BCN groups . This orthogonal functionality enables sequential, site-specific two-step bioconjugation strategies where the NHS ester first anchors the linker to an amine-containing biomolecule, followed by click chemistry attachment of a second functional moiety . In contrast, mono-functional reagents such as m-PEG12-NHS ester (CAS 2207596-93-6) possess only the NHS ester terminus and a methoxy-capped opposite end, capable only of single-step amine conjugation without subsequent orthogonal derivatization .

Orthogonal Conjugation Click Chemistry Site-Specific Labeling

PEG12 Monodispersity (MW 740.8) Ensures Reproducible Conjugate Characterization Relative to Polydisperse PEG Alternatives

Azido-PEG12-NHS ester is a monodisperse PEG derivative with a precisely defined molecular weight of 740.8 g/mol and discrete chain length of twelve ethylene oxide repeat units . This contrasts with polydisperse PEG reagents—commonly designated as PEG1000, PEG2000, etc.—which represent distributions of chain lengths with average molecular weights and dispersity (Đ) values >1.0. Monodisperse PEG linkers are increasingly specified in ADC and bioconjugate development because they yield homogeneous conjugates with well-defined physicochemical properties, facilitating reproducible characterization, consistent pharmacokinetics, and simplified regulatory documentation [1]. Heterogeneous conjugates produced with polydisperse PEG exhibit batch-to-batch variability in hydrodynamic radius, clearance rates, and analytical profiles that complicate both research reproducibility and downstream manufacturing.

Monodisperse PEG Quality Control Regulatory Compliance

Azido-PEG12-NHS Ester: Validated Application Scenarios for Research Procurement and Industrial Bioconjugation Workflows


Synthesis of PROTAC Degraders Requiring PEG12 Spacer for Ternary Complex Formation

Azido-PEG12-NHS ester is classified as a PEG-based PROTAC linker and is specifically referenced for the synthesis of PROTAC protein degraders . In PROTAC design, the linker connecting the E3 ligase ligand and the target protein ligand critically influences ternary complex formation, target ubiquitination efficiency, and subsequent proteasomal degradation. The PEG12 spacer provides a specific molecular reach that positions the two ligands at an optimal distance for cooperative binding to the E3 ligase and target protein simultaneously. The azide and NHS ester termini enable modular PROTAC assembly: the NHS ester can conjugate to an amine-containing E3 ligase ligand, while the azide undergoes click chemistry with an alkyne-functionalized target protein ligand. Shorter PEG linkers (PEG4, PEG8) constrain the distance between ligands and may sterically hinder ternary complex formation; longer PEG linkers (PEG24) may introduce excessive conformational flexibility that reduces effective molarity. The PEG12 length represents an empirically validated intermediate spacing that balances reach and rigidity for PROTAC applications .

Site-Specific Antibody Functionalization via Two-Step Orthogonal Conjugation

Azido-PEG12-NHS ester enables a sequential two-step orthogonal bioconjugation strategy for antibody functionalization. In the first step, the NHS ester moiety reacts with surface-exposed lysine residues or site-specifically introduced amine handles on the antibody to form stable amide bonds, introducing PEG12-azide moieties onto the antibody scaffold . In the second orthogonal step, the pendant azide groups undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized payloads—including fluorophores for imaging, cytotoxic drugs for ADC development, or oligonucleotides for targeted delivery—without cross-reactivity with the antibody backbone . This two-step workflow is impossible with mono-functional m-PEG12-NHS ester, which can only perform amine conjugation and lacks the azide handle for subsequent orthogonal derivatization . The PEG12 spacer length exceeds the PEG8 threshold for slowed plasma clearance, making this linker suitable for in vivo applications where extended circulation half-life is desired [1].

ADC Linker-Payload Construction at DAR 8 with Optimized Hydrophilicity and Clearance

In ADC development where drug-to-antibody ratios (DAR) of 8 are targeted, linker hydrophobicity becomes a critical liability: hydrophobic drug-linker constructs promote ADC aggregation, accelerate plasma clearance, and narrow the therapeutic window [2]. The LogP of -1.7 for Azido-PEG12-NHS ester quantifies its high hydrophilicity, making it suitable for masking the inherent hydrophobicity of potent payloads such as auristatins or maytansinoids . PEG12 was specifically identified in ADC optimization studies as the optimal spacer length for constructing efficient, homogeneous DAR 8 conjugates when combined with a self-stabilizing maleimide, with this design under active consideration for clinical ADC programs [1]. The azide handle enables click chemistry conjugation of alkyne-functionalized payloads following NHS-mediated linker attachment to the antibody, providing modular access to defined linker-payload architectures.

Nanoparticle and Surface Functionalization with Dual-Modality Reactivity

Azido-PEG12-NHS ester is applied in the functionalization of nanoparticles, polymers, and surfaces where dual reactive modalities are required . The NHS ester provides covalent attachment to amine-functionalized surfaces (silica nanoparticles with aminopropylsilane coatings, amine-modified gold nanoparticles, amine-derivatized polymer films), while the terminal azide remains available for subsequent click chemistry conjugation of alkyne-modified targeting ligands, imaging agents, or therapeutic payloads. The PEG12 spacer provides a hydrophilic corona that reduces non-specific protein adsorption and improves colloidal stability in biological media. Compared to shorter PEG linkers (PEG4, PEG8), the PEG12 spacer offers greater steric shielding against opsonization and longer circulation persistence following in vivo administration, as established by the PEG8 threshold phenomenon [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.